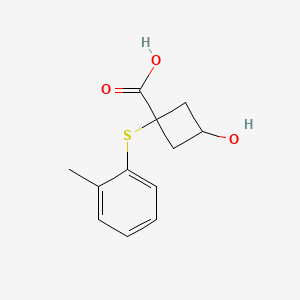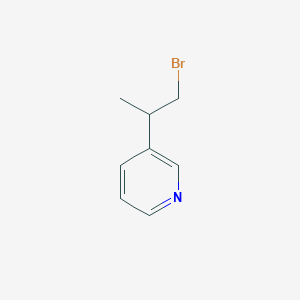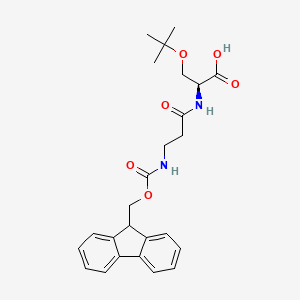![molecular formula C17H23NO4 B13538768 2-{[(Benzyloxy)carbonyl]amino}-4-cyclopentylbutanoic acid](/img/structure/B13538768.png)
2-{[(Benzyloxy)carbonyl]amino}-4-cyclopentylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Benzyloxy)carbonyl]amino}-4-cyclopentylbutanoic acid: is an organic compound characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a cyclopentylbutanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-4-cyclopentylbutanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (CBZ) group to prevent unwanted reactions during subsequent steps.
Formation of the Cyclopentylbutanoic Acid Moiety:
Coupling Reaction: The protected amino group is then coupled with the cyclopentylbutanoic acid moiety using reagents like carbodiimides or other coupling agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or reduced carbonyl compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Protecting Group: The benzyloxycarbonyl group serves as a protecting group for amino acids and peptides during synthesis.
Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its structural similarity to natural substrates.
Prodrugs: Can be used in the design of prodrugs that release active compounds upon metabolic conversion.
Medicine:
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: Utilized in the synthesis of polymers and other advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4-cyclopentylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved enzymatically, releasing the active amino group, which then interacts with the target site. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
- 2-{[(Benzyloxy)carbonyl]amino}butanoic acid
- 2-{[(Benzyloxy)carbonyl]amino}propanoic acid
- 2-{[(Benzyloxy)carbonyl]amino}acetamidoacetic acid
Comparison:
- Structural Differences: The primary difference lies in the length and nature of the carbon chain attached to the amino group. For example, 2-{[(Benzyloxy)carbonyl]amino}butanoic acid has a butanoic acid moiety, while 2-{[(Benzyloxy)carbonyl]amino}propanoic acid has a propanoic acid moiety.
- Reactivity: The reactivity of these compounds can vary based on the substituents attached to the amino group, influencing their chemical behavior and applications.
- Applications: While all these compounds can serve as protecting groups or intermediates, their specific applications may differ based on their structural features and reactivity.
Eigenschaften
Molekularformel |
C17H23NO4 |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
4-cyclopentyl-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C17H23NO4/c19-16(20)15(11-10-13-6-4-5-7-13)18-17(21)22-12-14-8-2-1-3-9-14/h1-3,8-9,13,15H,4-7,10-12H2,(H,18,21)(H,19,20) |
InChI-Schlüssel |
LLVILVIYVWXSQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride](/img/structure/B13538709.png)





![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13538753.png)



